molecular formula C9H10ClN3O B1256292 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one CAS No. 120868-66-8

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

Cat. No.: B1256292
CAS No.: 120868-66-8
M. Wt: 211.65 g/mol
InChI Key: ADWTYURAFSWNSU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one plays a crucial role in biochemical reactions, particularly as a metabolite of imidacloprid. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, this compound interacts with nicotinic acetylcholine receptors, leading to overstimulation and subsequent desensitization of these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . It also affects mitochondrial function, leading to a decrease in ATP production and an increase in apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to nicotinic acetylcholine receptors, leading to their activation and subsequent desensitization . This binding interferes with normal neurotransmission, resulting in prolonged nerve impulses and overstimulation of the nervous system. Additionally, this compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and further contributing to the accumulation of this neurotransmitter . These interactions ultimately lead to the observed cellular and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with chronic toxicity and adverse effects on cellular function . These effects include oxidative stress, mitochondrial dysfunction, and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to cause mild toxicity, including symptoms such as lethargy and reduced activity . At higher doses, the compound can cause severe toxicity, including convulsions, respiratory distress, and even death . Studies have also identified threshold effects, where certain dosages result in significant changes in cellular and physiological responses . Additionally, chronic exposure to high doses of this compound has been associated with long-term adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and hydrolysis reactions, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The metabolic pathways of this compound are complex and involve multiple steps, ultimately leading to its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of transporters . These factors determine the localization and accumulation of the compound within different tissues and organs .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the nucleus, where it may interact with DNA and affect gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidacloprid-urea can be synthesized through the hydrolysis of imidacloprid. The reaction typically involves the use of water or a mild acid under controlled temperature conditions . The process can be summarized as follows:

  • Imidacloprid is dissolved in water or a mild acid.
  • The solution is heated to a specific temperature to facilitate hydrolysis.
  • Imidacloprid-urea is formed as a result of the hydrolysis reaction.

Industrial Production Methods

Industrial production of imidacloprid-urea follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Imidacloprid-urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Imidacloprid-urea exerts its effects by interfering with the nervous system of insects. It binds to nicotinic acetylcholine receptors, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidacloprid-urea is unique in its specific degradation pathway and its role in the environmental fate of imidacloprid. Unlike its parent compound, imidacloprid-urea is less toxic to non-target organisms but still retains some insecticidal properties .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWTYURAFSWNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037563
Record name Imidacloprid urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120868-66-8
Record name Imidacloprid-urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120868-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidacloprid urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidacloprid urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDACLOPRID UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one in the context of insecticides?

A: this compound is a key metabolite of the neonicotinoid insecticide imidacloprid. [] Research indicates that imidacloprid can degrade into this compound under the influence of light, particularly in the presence of solvents simulating the chemical environment of plant cuticles. [] This degradation process is significant because it impacts the persistence and fate of imidacloprid in the environment.

Q2: How is this compound formed from imidacloprid?

A: Research suggests that exposure of imidacloprid to light, especially in the presence of certain organic solvents, leads to its photodegradation. [] A major product of this process is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine, which can further react to form this compound. This photodegradation pathway highlights the importance of environmental factors in the breakdown of imidacloprid.

Q3: What are the structural characteristics of this compound?

A: This compound comprises a pyridine ring and an imidazoline ring connected by a methylene bridge. [] The crystal structure reveals a dihedral angle of 76.2° between the planes of these two rings. [] Furthermore, the crystal structure reveals intermolecular interactions, with N—H⋯O hydrogen bonds leading to the formation of inversion dimers. [] Additional weak C—H⋯N hydrogen bonds and π–π stacking interactions between pyridine rings contribute to the overall crystal packing. []

Q4: What is the environmental fate of this compound?

A: While the provided research focuses on its formation from imidacloprid, [] further investigation is needed to fully understand the environmental persistence, transport, and potential effects of this compound. Determining its fate is crucial for evaluating the long-term ecological impact of imidacloprid use.

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